2.2 Synthesis Analysis: While the provided papers don't specifically detail its synthesis, one study uses a 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid derivative, (-) 2- [1- (7-methyl-2- (morpholin-4-yl) -4-oxo -4H- pyrido [1,2-a] pyrimidin-9-yl) ethyl amino] benzoic acid. This derivative is synthesized as an enantiomerically pure compound. [] This suggests potential for synthesizing similar derivatives of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid for specific applications.
2.3 Molecular Structure Analysis: Structural analysis of a related compound, 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidin-4(3H)-one, reveals significant electronic polarization within the pyrimidine ring. [] This insight might be relevant to understanding the reactivity and potential binding interactions of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid.
4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid is classified as a pyrimidine derivative, specifically a carboxylic acid. Its molecular formula is , with a molecular weight of 223.23 g/mol. The compound is also known by its CAS number 873450-22-7 and is listed in various chemical databases such as PubChem and EPA DSSTox .
The synthesis of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid typically involves several key steps:
The synthesis can involve parameters like:
The molecular structure of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid features a pyrimidine ring substituted at the second position with a morpholine group and at the fifth position with a carboxylic acid group.
This structure allows for various interactions with biological targets due to the presence of both hydrophobic (the methyl and morpholine groups) and hydrophilic (the carboxylic acid) functionalities .
4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid can participate in several chemical reactions:
Reactions typically require specific conditions such as:
The mechanism of action for 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid primarily involves its role as a pharmacophore in inhibiting specific enzymes or receptors related to inflammatory responses or cancer cell proliferation.
Research indicates that derivatives of this compound can inhibit tumor necrosis factor alpha, which plays a crucial role in systemic inflammation . The morpholine group enhances solubility and bioavailability, facilitating interaction with biological targets.
The physical properties of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid include:
The compound exhibits typical behavior of carboxylic acids, such as:
The scientific applications of 4-Methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid are diverse:
This hybrid heterocyclic compound integrates a pyrimidine core with a morpholine moiety and a carboxylic acid functional group, yielding a structurally unique pharmacophore with broad relevance in drug discovery. Its molecular formula (C₁₀H₁₃N₃O₃) and PubChem CID (16653154) establish its chemical identity [1]. The scaffold’s significance stems from its dual capacity for target engagement (via the pyrimidine ring) and pharmacokinetic optimization (via the morpholine unit), positioning it as a privileged structure in medicinal chemistry.
The 4-methylpyrimidine core enables planar hydrogen bonding interactions with biological targets, particularly kinases and enzymes requiring π-stacking. The meta-positioned carboxylic acid at C5 allows for salt bridge formation with basic amino acid residues, enhancing target binding affinity. Crucially, the morpholine nitrogen at C2 introduces a conformational constraint that reduces rotational entropy upon binding, improving ligand efficiency. This configuration also creates a hydrogen bond acceptor-donor pair (morpholine O and carboxylic acid OH), facilitating interactions with diverse biological targets [4] [6].
Table 1: Key Structural Features and Their Functional Roles
Structural Element | Position | Functional Role |
---|---|---|
Pyrimidine Ring | Core | Planar recognition motif for ATP-binding pockets |
Morpholine | C2 | Solubility enhancement; conformational restraint |
Carboxylic Acid | C5 | Salt bridge formation; metal chelation |
Methyl Group | C4 | Steric modulation; metabolic stabilization |
Morpholine integration into medicinal scaffolds accelerated significantly after 1935 when it became commercially available in the USA. By 2003, over 100 clinically approved drugs incorporated morpholine, including anticancer agents (e.g., gefitinib derivatives) and antibiotics (e.g., levofloxacin) [4]. Parallel developments in pyrimidine chemistry revealed their utility as nucleotide analogs and kinase inhibitors. The fusion of these systems—exemplified by 4-methyl-2-(morpholin-4-yl)pyrimidine-5-carboxylic acid—represents a strategic response to challenges in bioavailability and selectivity optimization encountered with earlier heterocyclic compounds.
Current research focuses on three key domains:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3